6-Methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazinane-2-thione
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Overview
Description
6-METHYL-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZINANE-2-THIONE is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZINANE-2-THIONE typically involves the reaction of 4-methylbenzenesulfonyl chloride with a thiazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the thiazine ring. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
6-METHYL-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZINANE-2-THIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazine derivatives.
Scientific Research Applications
6-METHYL-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZINANE-2-THIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-METHYL-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZINANE-2-THIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: These compounds also contain sulfur and exhibit similar chemical properties.
Benzothiazole derivatives: These compounds share structural similarities and are used in similar applications.
Uniqueness
6-METHYL-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZINANE-2-THIONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H15NO2S3 |
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Molecular Weight |
301.5 g/mol |
IUPAC Name |
6-methyl-4-(4-methylphenyl)sulfonyl-1,3-thiazinane-2-thione |
InChI |
InChI=1S/C12H15NO2S3/c1-8-3-5-10(6-4-8)18(14,15)11-7-9(2)17-12(16)13-11/h3-6,9,11H,7H2,1-2H3,(H,13,16) |
InChI Key |
WUBBEHMCGUXYRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC(=S)S1)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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